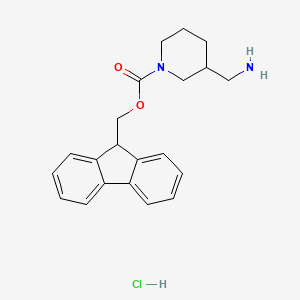

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20H,5-6,11-14,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXCUFDCDDVCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373394 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-56-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669713-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Applications of Fmoc-3-aminomethyl-piperidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-aminomethyl-piperidine hydrochloride is a specialized building block utilized primarily in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics and other complex organic molecules. The presence of a piperidine scaffold introduces conformational rigidity and a potential pharmacophore, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminomethyl moiety allows for its orthogonal deprotection under basic conditions. This guide provides a comprehensive overview of its core physicochemical properties, standardized protocols for their determination, and a detailed workflow for its application in peptide synthesis.

Core Physicochemical Properties

Quantitative data for Fmoc-3-aminomethyl-piperidine HCl is primarily available from commercial suppliers. The following table summarizes the key identification and physical properties. It is important to note that some physical properties, such as melting and boiling points, lack extensive documentation in peer-reviewed literature and may represent predicted values.

| Property | Value | Source |

| Chemical Name | 9H-fluoren-9-ylmethyl (piperidin-3-ylmethyl)carbamate hydrochloride | N/A |

| CAS Number | 1159826-46-6 | [1] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [1] |

| Molecular Weight | 372.88 g/mol | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥95% (HPLC) | Supplier Data |

| Boiling Point | 509.2°C at 760 mmHg (Predicted) | N/A |

| Flash Point | 261.7°C (Predicted) | N/A |

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data, this section outlines standard laboratory protocols for determining the key physicochemical properties of Fmoc-3-aminomethyl-piperidine HCl.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered Fmoc-3-aminomethyl-piperidine HCl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is performed to determine an approximate melting range.

-

A fresh sample is then heated at a slower rate (1-2°C per minute) starting from approximately 15°C below the estimated melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Solubility Profile

Understanding the solubility is crucial for selecting appropriate solvent systems for reactions and purification.

Methodology:

-

Solvent Selection: A range of common laboratory solvents should be tested, including water, dichloromethane (DCM), N,N-dimethylformamide (DMF), methanol, and acetonitrile.

-

Procedure:

-

To a known mass (e.g., 10 mg) of Fmoc-3-aminomethyl-piperidine HCl in a vial, the solvent is added incrementally at a constant temperature (e.g., 25°C).

-

The mixture is vortexed after each addition until the solid is fully dissolved.

-

Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). Given its hydrochloride salt form, solubility in polar and protic solvents is anticipated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: Provides information on the number of different types of protons and their local chemical environments. Expected signals would include those from the fluorenyl, piperidine, and methylene linker protons.

-

¹³C NMR: Provides information on the number of different types of carbon atoms.

-

Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous signal assignment.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-aminomethyl-piperidine HCl serves as a non-canonical building block to introduce a piperidine moiety into a peptide sequence. The following section details a representative workflow for its incorporation.

General Workflow for SPPS

The following diagram illustrates the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle.

References

An In-depth Technical Guide to 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride (CAS: 669713-56-8) for Researchers and Drug Development Professionals

Introduction

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, with the CAS number 669713-56-8, is a key building block in modern medicinal chemistry and peptide science. Its rigid piperidine core, combined with a reactive aminomethyl group and the versatile Fmoc protecting group, makes it an invaluable tool for the synthesis of sophisticated peptidomimetics and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, suppliers, synthesis, and applications in drug discovery, with a focus on its role in the development of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.

Chemical and Physical Properties

The chemical structure of this compound incorporates a piperidine ring with an aminomethyl substituent at the 3-position. The piperidine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the aminomethyl nitrogen is present as a hydrochloride salt. This strategic combination of functional groups allows for its selective incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

| Property | Value |

| CAS Number | 669713-56-8 |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ |

| Molecular Weight | 372.89 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMF and DMSO |

Suppliers

This building block is available from a range of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.

| Supplier | Location |

| Santa Cruz Biotechnology | USA |

| Finetech Industry Limited | China |

| Chengdu Firsterchem Pharmaceutical Co., Ltd. | China |

| AA Blocks | USA |

| Sunway Pharm Ltd. | China |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a suitable piperidine precursor. A general synthetic workflow is outlined below.

Synthesis Workflow

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of 3-Aminomethyl-piperidine

A common precursor for the target molecule is 3-aminomethyl-piperidine. A representative protocol for its synthesis is as follows:

-

Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add piperidine-3-carboxamide portion-wise.

-

Reflux: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.

-

Quenching: Cool the reaction mixture and quench by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.

-

Filtration and Concentration: Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by distillation to yield 3-aminomethyl-piperidine as a colorless oil.

Subsequent steps involve the protection of the piperidine nitrogen with an Fmoc group using a reagent like Fmoc-succinimide (Fmoc-OSu), followed by conversion to the hydrochloride salt.

Experimental Protocol: Incorporation into Peptides via SPPS

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation into a peptide chain on a solid support (e.g., Rink Amide resin).

An In-depth Technical Guide to the Solubility of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in N,N-Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in N,N-Dimethylformamide (DMF), a critical parameter for its application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for its determination. Furthermore, this guide illustrates the pivotal role of this compound's solubility in the context of its primary application, Fmoc-based peptide synthesis.

Introduction

This compound is a bifunctional linker or building block commonly employed in medicinal chemistry and peptide science. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its integration into synthetic schemes, particularly in solid-phase peptide synthesis (SPPS), where it can be used to introduce a piperidine moiety as a spacer or as part of a more complex molecular scaffold.

The solvent of choice for many of these applications, especially SPPS, is N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent with a high boiling point, capable of dissolving a wide range of organic compounds, including protected amino acids and peptides. Therefore, understanding the solubility of this compound in DMF is paramount for reaction setup, optimization, and reproducibility. Poor solubility can lead to incomplete reactions, reduced yields, and purification challenges.

Quantitative Solubility Data

| Temperature (°C) | Method of Analysis | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) | Molar Solubility (mol/L) |

| e.g., 25 | e.g., HPLC | |||

| e.g., 40 | e.g., HPLC | |||

| e.g., 25 | e.g., UV-Vis | |||

| e.g., 40 | e.g., UV-Vis |

Experimental Protocol: Solubility Determination by the Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1] The following protocol is a generalized procedure that can be adapted for the determination of the solubility of this compound in DMF.

3.1. Materials and Equipment

-

This compound (solid)

-

N,N-Dimethylformamide (DMF), anhydrous, high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a known volume of DMF in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Prepare several replicate samples.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant with a known volume of DMF to a concentration that falls within the linear range of the analytical instrument.

-

Using HPLC:

-

Develop a suitable HPLC method for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.[2]

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for the compound in DMF.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve by measuring the absorbance at λmax.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[3]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in DMF at the experimental temperature.

-

Visualization of Methodologies

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the saturation shake-flask method.

Caption: Workflow for solubility determination.

4.2. Role in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound in DMF is critical for its use in SPPS. The most common application involves the Fmoc deprotection step, where a solution of piperidine in DMF is used to remove the Fmoc group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.[4][5] While the subject compound is not piperidine itself, its structural similarity and use as a linker or building block in Fmoc-based synthesis necessitates its solubility in the reaction medium.

The following diagram illustrates a simplified cycle of Fmoc-based SPPS, highlighting the importance of a soluble medium (DMF).

Caption: A single cycle in Fmoc SPPS.

Conclusion

While quantitative solubility data for this compound in DMF is not currently available, this guide provides a robust experimental framework for its determination. Understanding and quantifying the solubility of this compound is essential for its effective use in synthetic chemistry, particularly in the context of solid-phase peptide synthesis. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Spectroscopic Profile of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and spectroscopic data from analogous compounds. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, essential for the characterization of this and similar molecules.

Chemical Structure

Systematic Name: 9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Molecular Formula: C₂₁H₂₅ClN₂O₂[1]

Molecular Weight: 372.88 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the piperidine ring system, and the aminomethyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.80 | d | 2H | Ar-H (Fmoc) |

| ~7.60 | d | 2H | Ar-H (Fmoc) |

| ~7.40 | t | 2H | Ar-H (Fmoc) |

| ~7.30 | t | 2H | Ar-H (Fmoc) |

| ~4.40 | d | 2H | O-CH₂ (Fmoc) |

| ~4.20 | t | 1H | CH (Fmoc) |

| ~3.90 - 4.10 | m | 2H | N-CH₂ (piperidine, equatorial) |

| ~2.80 - 3.00 | m | 2H | N-CH₂ (piperidine, axial) |

| ~2.60 - 2.80 | m | 2H | CH₂-NH₃⁺ |

| ~1.80 - 2.00 | m | 1H | CH (piperidine) |

| ~1.60 - 1.80 | m | 2H | CH₂ (piperidine) |

| ~1.20 - 1.40 | m | 2H | CH₂ (piperidine) |

| ~8.30 | br s | 3H | NH₃⁺ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~144.0 | Ar-C (Fmoc, quaternary) |

| ~141.0 | Ar-C (Fmoc, quaternary) |

| ~128.0 | Ar-CH (Fmoc) |

| ~127.5 | Ar-CH (Fmoc) |

| ~125.0 | Ar-CH (Fmoc) |

| ~120.0 | Ar-CH (Fmoc) |

| ~66.0 | O-CH₂ (Fmoc) |

| ~47.0 | CH (Fmoc) |

| ~45.0 | N-CH₂ (piperidine) |

| ~42.0 | CH₂-NH₃⁺ |

| ~35.0 | CH (piperidine) |

| ~28.0 | CH₂ (piperidine) |

| ~25.0 | CH₂ (piperidine) |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 337.2 | [M+H]⁺ (of free base) |

| 359.2 | [M+Na]⁺ (of free base) |

Technique: Electrospray Ionization (ESI), Positive Ion Mode

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2800 | N-H stretch (ammonium) |

| ~2940, ~2860 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1600, ~1480, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-N stretch |

| ~1100 | C-O stretch |

| ~760, ~740 | C-H bend (aromatic, ortho-disubstituted) |

Sample Preparation: KBr pellet or Thin Solid Film

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the amine and ammonium protons in other solvents.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm.

-

The spectrum should be referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion or LC-MS Analysis:

-

Direct Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

LC-MS: Inject a small volume of the sample solution onto a C18 reversed-phase column and elute with a gradient of water and acetonitrile, both typically containing 0.1% formic acid to promote ionization.

-

-

Mass Spectrum Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

Key instrument parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and any other significant adducts (e.g., [M+Na]⁺). For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to confirm the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (Thin Solid Film Method):

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=O, C=C, C-N, and C-O bonds.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

The Strategic Role of the Fmoc Protecting Group in the Synthesis and Application of Piperidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern organic synthesis, plays a pivotal role in the development of complex piperidine derivatives. Renowned for its base-lability and stability under acidic conditions, the Fmoc group provides an essential tool for the selective modification of the piperidine nitrogen, enabling the construction of intricate molecular architectures for drug discovery and development. This technical guide provides a comprehensive overview of the Fmoc protecting group's application in piperidine chemistry, detailing its strategic advantages, experimental protocols for its introduction and cleavage, and its utility in the synthesis of bioactive molecules.

The Core Utility of Fmoc Protection in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and bioactive natural products.[1] The ability to selectively functionalize the piperidine nitrogen is crucial for modulating a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The Fmoc group serves as an excellent temporary protecting group for the secondary amine of the piperidine ring for several key reasons:

-

Orthogonality: The Fmoc group is stable to the acidic conditions often used to remove other protecting groups like the tert-butoxycarbonyl (Boc) group. This orthogonality is fundamental in multi-step syntheses, allowing for the selective deprotection and functionalization of different parts of a molecule without unintended reactions.[2]

-

Mild Cleavage Conditions: Removal of the Fmoc group is typically achieved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[3] These mild conditions are compatible with a wide range of sensitive functional groups that might be present in complex drug candidates.

-

Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property allows for the real-time monitoring of the deprotection reaction, ensuring its completion.[4]

Synthesis and Deprotection of Fmoc-Piperidine Derivatives: Experimental Protocols

The successful implementation of Fmoc protection in the synthesis of piperidine derivatives relies on robust and well-defined experimental procedures for both the introduction and removal of the group.

Fmoc Protection of Piperidine Derivatives

The introduction of the Fmoc group onto the piperidine nitrogen is typically achieved by reacting the piperidine derivative with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

Experimental Protocol: Fmoc Protection of Piperidine-4-carboxylic Acid

This protocol describes a general procedure for the Fmoc protection of the secondary amine of piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane and Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve piperidine-4-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium carbonate (10%).

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane.

-

Slowly add the Fmoc reagent solution to the stirred solution of piperidine-4-carboxylic acid at room temperature.

-

Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Condition | Typical Yield | Reference |

| Reagents | Piperidine-4-carboxylic acid, Fmoc-OSu, Na₂CO₃ | >90% | [2] |

| Solvent | Dioxane/Water | [2] | |

| Reaction Time | Several hours to overnight | [2] | |

| Temperature | Room Temperature | [2] |

Deprotection of Fmoc from Piperidine Derivatives

The removal of the Fmoc group from a piperidine nitrogen is a critical step that liberates the secondary amine for subsequent reactions. While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc deprotection in solid-phase peptide synthesis (SPPS), the deprotection of an N-Fmoc-piperidine derivative with piperidine itself can present challenges due to potential product inhibition. In such cases, alternative bases or a large excess of piperidine may be employed.

Experimental Protocol: Fmoc Deprotection from a Piperidine Derivative

This protocol provides a standard procedure for the cleavage of an Fmoc group from a piperidine nitrogen attached to a solid support, a common scenario in SPPS.

Materials:

-

Fmoc-piperidine-functionalized resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF for washing

Procedure:

-

Swell the Fmoc-piperidine-functionalized resin in DMF in a reaction vessel.

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for an initial 2-3 minutes and then drain the solution.

-

Add a fresh portion of the deprotection solution and continue agitation for another 10-20 minutes to ensure complete removal of the Fmoc group.[5]

-

Drain the deprotection solution and thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next synthetic step.

| Parameter | Condition | Reaction Time | Efficacy | Reference |

| Reagent | 20% Piperidine in DMF | 2 x (2-20 min) | >99% | [4][5] |

| Alternative Reagent | 2% DBU / 5% Piperazine in NMP | 2 x 5 min | Reduces side reactions | [6] |

| Alternative Reagent | 10% Dipropylamine (DPA) in DMF | 2 x 10 min | Reduces aspartimide formation | [6] |

Visualization of Key Processes

Caption: General workflow for the Fmoc protection of a piperidine derivative.

Caption: Mechanism of Fmoc deprotection from a piperidine nitrogen by piperidine.

Applications in Drug Discovery and Peptidomimetics

Fmoc-protected piperidine derivatives are invaluable building blocks in the synthesis of peptidomimetics and other complex molecules for drug discovery. These building blocks allow for the introduction of conformational constraints into peptide backbones, which can lead to increased metabolic stability, enhanced receptor affinity, and improved oral bioavailability.

For instance, compounds such as Boc-4-amino-1-Fmoc-piperidine-4-carboxylic acid serve as scaffolds to create novel structures with therapeutic potential. The orthogonal protection scheme (acid-labile Boc group and base-labile Fmoc group) allows for selective functionalization at both the exocyclic amino group and the piperidine nitrogen, facilitating the construction of diverse chemical libraries for screening against various biological targets, including G-protein coupled receptors (GPCRs).[7]

Caption: A simplified workflow for solid-phase synthesis of a peptidomimetic using an Fmoc-piperidine building block.

Conclusion

The Fmoc protecting group is an indispensable tool in the synthesis of advanced piperidine derivatives. Its unique combination of stability and mild cleavage conditions, coupled with the principles of orthogonal protection, provides chemists with the versatility needed to construct complex and novel molecular entities. The strategic application of Fmoc-protected piperidine building blocks continues to be a driving force in the development of new therapeutics, particularly in the realm of peptidomimetics and conformationally constrained molecules. A thorough understanding of the experimental nuances of Fmoc chemistry is therefore essential for researchers and professionals engaged in the design and synthesis of next-generation pharmaceuticals.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | C26H30N2O6 | CID 2734589 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fmoc Protection of 3-Aminomethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the primary amine in 3-aminomethyl-piperidine. This process is a crucial step in the synthesis of various pharmaceutical compounds and research molecules where selective protection of the exocyclic primary amine is required in the presence of the secondary amine within the piperidine ring.

Core Principles: The Mechanism of Fmoc Protection

The Fmoc protecting group is widely utilized in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under acidic and neutral conditions and its lability under mild basic conditions. The protection of an amine with an Fmoc group proceeds via a nucleophilic substitution reaction.

The reaction is typically carried out by treating the amine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a mild base.[1] The primary amine of 3-aminomethyl-piperidine, being more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring, selectively attacks the electrophilic carbonyl carbon of the Fmoc reagent. This results in the formation of a stable carbamate linkage.

The choice between Fmoc-Cl and Fmoc-OSu often depends on the specific requirements of the synthesis. Fmoc-Cl is generally more reactive, which can lead to faster reaction times. However, it is also more susceptible to hydrolysis and can generate corrosive byproducts.[2] Fmoc-OSu is often preferred due to its greater stability, ease of handling, and a cleaner reaction profile with fewer side products.[2]

A base is required to neutralize the hydrochloric acid (in the case of Fmoc-Cl) or N-hydroxysuccinimide (in the case of Fmoc-OSu) generated during the reaction. Common bases include sodium bicarbonate, sodium carbonate, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Key Reaction Parameters and Reagents

The successful Fmoc protection of 3-aminomethyl-piperidine hinges on the careful selection of reagents and optimization of reaction conditions. The following table summarizes the key parameters.

| Parameter | Reagent/Condition | Typical Values/Ranges | Notes |

| Substrate | 3-Aminomethyl-piperidine | 1.0 equivalent | Can be used as the free base or as a salt with prior neutralization. |

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | 1.0 - 1.2 equivalents | Fmoc-OSu is generally preferred for higher yields and purity.[2] |

| Base | Sodium Bicarbonate (NaHCO₃), Triethylamine (TEA) | 2.0 - 3.0 equivalents | The base neutralizes the acidic byproduct of the reaction. |

| Solvent | Dioxane/Water, THF/Water, Dichloromethane (DCM) | - | A biphasic system is often used with inorganic bases. Anhydrous conditions are used with organic bases. |

| Temperature | 0 °C to Room Temperature | - | The reaction is typically started at a lower temperature and then allowed to warm to room temperature. |

| Reaction Time | 2 - 24 hours | - | Reaction progress can be monitored by TLC or LC-MS. |

Experimental Protocols

The following are detailed protocols for the Fmoc protection of 3-aminomethyl-piperidine using either Fmoc-OSu or Fmoc-Cl. These protocols are adapted from standard procedures for the Fmoc protection of primary amines and amino acids.

Protocol 1: Fmoc Protection using Fmoc-OSu

Materials:

-

3-Aminomethyl-piperidine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 3-aminomethyl-piperidine (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq.) to the solution and stir until it dissolves.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane.

-

Slowly add the Fmoc-OSu solution to the stirred solution of 3-aminomethyl-piperidine at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with 1 M HCl (2 x volumes), followed by brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Fmoc-3-aminomethyl-piperidine.

Protocol 2: Fmoc Protection using Fmoc-Cl

Materials:

-

3-Aminomethyl-piperidine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-aminomethyl-piperidine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.0 eq.) to the solution.

-

Slowly add a solution of Fmoc-Cl (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Visualizing the Mechanism and Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Fmoc protection of 3-aminomethyl-piperidine.

Caption: General experimental workflow for Fmoc protection.

Conclusion

The Fmoc protection of 3-aminomethyl-piperidine is a robust and reliable transformation that can be achieved with high selectivity for the exocyclic primary amine. The choice of the Fmoc-donating reagent and the careful control of reaction conditions are paramount to achieving high yields and purity. The protocols and information provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully implement this important synthetic step.

References

The 3-Aminomethyl-piperidine Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminomethyl-piperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its significant role in the development of a diverse range of therapeutic agents.[1][2][3] This versatile heterocyclic amine, characterized by a piperidine ring substituted with an aminomethyl group at the 3-position, serves as a crucial building block in the synthesis of biologically active molecules.[1] Its inherent structural features, including a basic nitrogen atom and a flexible six-membered ring, allow for favorable interactions with various biological targets, contributing to the efficacy and pharmacokinetic properties of numerous drugs.[3][4][5] This guide provides a comprehensive overview of the potential applications of the 3-aminomethyl-piperidine scaffold, with a focus on its role in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Janus Kinase (JAK) inhibitors for autoimmune disorders.

Therapeutic Applications of the 3-Aminomethyl-piperidine Scaffold

The 3-aminomethyl-piperidine core is a key component in several approved drugs and clinical candidates, demonstrating its broad therapeutic potential. Its applications span across various disease areas, with notable successes in metabolic disorders and inflammatory conditions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[6][7] The 3-aminomethyl-piperidine scaffold has been successfully incorporated into the structure of several DPP-4 inhibitors, where the amino group of the piperidine ring is crucial for interacting with the active site of the enzyme.

Alogliptin and Linagliptin are prominent examples of DPP-4 inhibitors that feature the 3-aminomethyl-piperidine moiety.[8][9] These drugs have demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes.[10][11][12]

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT signaling pathway.[13] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. JAK inhibitors have emerged as an important class of therapeutics for these conditions.

Tofacitinib , a potent JAK inhibitor, incorporates a 3-aminomethyl-piperidine derivative in its structure.[9] It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[14] The piperidine moiety in Tofacitinib plays a role in its binding to the ATP-binding pocket of the JAK enzymes.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative drugs containing the 3-aminomethyl-piperidine scaffold, highlighting their potency and selectivity.

| Compound | Target | IC50 / Binding Affinity | Indication |

| Alogliptin | DPP-4 | IC50 < 10 nM | Type 2 Diabetes |

| Linagliptin | DPP-4 | IC50 ≈ 1 nM | Type 2 Diabetes |

| Tofacitinib | JAK1 | IC50 = 110 nM | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |

| JAK2 | IC50 = 20 nM | ||

| JAK3 | IC50 = 3.3 nM | ||

| Compound 1 (4-benzylpiperidine derivative) | DPP-4 | IC50 = 1.6 ± 0.04 µM | Investigational |

| Compound 2 (2-benzylpyrrolidine derivative) | DPP-4 | IC50 = 0.3 ± 0.03 µM | Investigational |

| Compound 4 (4-amino-1-benzylpiperidine derivative) | DPP-4 | IC50 = 4 ± 0.08 μM | Investigational |

| Isavuconazonium | DPP-4 | IC50 = 6.60 µM | Investigational (Antifungal) |

| Paliperidone | DPP-4 | IC50 = 48.87 µM | Investigational (Antipsychotic) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 3-aminomethyl-piperidine scaffold and a key drug molecule incorporating this core, as well as a general protocol for a DPP-4 inhibition assay.

Synthesis of 3-Aminomethyl-piperidine

This protocol describes the reduction of piperidine-3-carboxylic acid amide.[16]

Materials:

-

Piperidine-3-carboxylic acid amide (nipecotamide)

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Saturated sodium sulfate solution

-

Celite

Procedure:

-

To a stirred solution of lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (0.6 L), add piperidine-3-carboxylic acid amide (25 g, 0.195 mol) portionwise.

-

After the initial effervescence subsides, heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.

-

Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further effervescence is observed.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF (400 mL).

-

Concentrate the filtrate under reduced pressure.

-

Distill the crude residue to yield pure 3-aminomethyl-piperidine as a colorless oil.

Synthesis of Alogliptin

This protocol outlines a common synthetic route to Alogliptin, starting from 6-chloro-3-methyluracil.[17]

Step 1: N-Alkylation of 6-chloro-3-methyluracil

-

Suspend 6-chloro-3-methyluracil and 2-(bromomethyl)benzonitrile in a suitable solvent such as DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃).

-

Heat the mixture and monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture and work up to isolate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Step 2: Nucleophilic Substitution

-

Dissolve the product from Step 1 and (R)-3-aminopiperidine dihydrochloride in a solvent mixture, such as isopropanol and water.

-

Add a base, for instance, potassium carbonate, to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude Alogliptin can be purified by recrystallization or column chromatography.

In Vitro DPP-4 Inhibition Assay

This is a general protocol to determine the inhibitory activity of compounds against the DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme solution to each well.

-

Add the test compound solutions to the respective wells and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

-

Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a general experimental workflow are provided below using Graphviz.

Caption: DPP-4 Inhibition and the Incretin Pathway.

Caption: Tofacitinib Inhibition of the JAK-STAT Signaling Pathway.

Caption: General Experimental Workflow in Drug Discovery.

Conclusion

The 3-aminomethyl-piperidine scaffold continues to be a highly valuable and versatile core in medicinal chemistry.[1][2] Its successful incorporation into a range of clinically effective drugs, particularly in the areas of metabolic and autoimmune diseases, underscores its importance in drug design and development.[9] The ability of this scaffold to be readily synthesized and modified allows for the fine-tuning of pharmacological properties, paving the way for the discovery of novel and improved therapeutics.[18] Researchers and drug development professionals should continue to explore the potential of the 3-aminomethyl-piperidine scaffold in the quest for innovative treatments for a wide array of human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. Linagliptin: MedlinePlus Drug Information [medlineplus.gov]

- 11. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Incorporation of Piperidine Moieties into Peptide Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of cyclic constraints into peptide structures represents a powerful approach in medicinal chemistry to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. Among the various scaffolds utilized, the piperidine moiety has emerged as a particularly valuable building block. Its six-membered ring structure can effectively restrict the conformational flexibility of the peptide backbone, pre-organizing the molecule into a bioactive conformation that can lead to enhanced binding affinity for its biological target. This guide provides a comprehensive overview of the synthesis of piperidine-containing peptides, their impact on structure and function, and the experimental protocols necessary for their characterization. By introducing a piperidine scaffold, researchers can imbue peptides with more drug-like properties, including increased resistance to proteolytic degradation and improved pharmacokinetic profiles, thereby accelerating the development of novel peptide-based therapeutics.[1]

Core Concepts: The Role of Piperidine in Peptide Design

Incorporating a piperidine moiety into a peptide backbone serves several key purposes in drug design:

-

Conformational Rigidity: The piperidine ring acts as a rigid spacer, reducing the number of accessible conformations of the peptide. This pre-organization can lower the entropic penalty of binding to a receptor, potentially increasing binding affinity.[2]

-

Proteolytic Stability: By replacing a natural amino acid with a piperidine-based analogue, the amide bonds adjacent to the modification are shielded from enzymatic cleavage, leading to a significantly longer half-life in biological fluids.[3]

-

Improved Pharmacokinetics: The introduction of the piperidine scaffold can alter the physicochemical properties of the peptide, such as lipophilicity and hydrogen bonding capacity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Scaffold for Diverse Functionality: The piperidine ring can be substituted at various positions to introduce new functional groups that can form additional interactions with the target receptor or modulate the overall properties of the peptide.

Synthesis of Piperidine-Containing Peptides

The introduction of a piperidine moiety into a peptide is most commonly achieved through the synthesis of a piperidine-based amino acid analogue, which is then incorporated into the peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) techniques.

Workflow for Piperidine-Containing Peptide Synthesis

The overall process involves the synthesis of an orthogonally protected piperidine-carboxylic acid building block, followed by its incorporation into a growing peptide chain on a solid support.

Figure 1: General workflow for the synthesis of a piperidine-containing peptide.

Quantitative Data on the Impact of Piperidine Incorporation

The incorporation of a piperidine moiety can significantly enhance the biological and pharmacokinetic properties of a peptide. While direct comparative studies are sequence-dependent, the following tables summarize representative data for peptidomimetics where a piperidine scaffold is a core component, illustrating the high affinity and stability that can be achieved.

Table 1: Comparison of In Vitro Binding Affinity

This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for piperidine-based peptidomimetics against their respective targets. The low nanomolar and picomolar values highlight the high potency achievable with these scaffolds.

| Compound ID | Target | Moiety | Ki (nM) | IC50 (nM) | Reference |

| 3a | HIV-1 Protease | (R)-piperidine-3-carboxamide | 0.029 | 0.13 | [4] |

| 22a | HIV-1 Protease | (R)-piperidine-3-carboxamide | - | 3.61 | [5] |

| Compound 47 | Ghrelin Receptor (GHSR) | Spiro-piperidine | - | 68 | [6] |

| Compound 15 | P2Y14 Receptor | 2-Azanorbornane (bridged piperidine) | - | ~5 | [7] |

Note: Data presented is for peptidomimetics containing a piperidine scaffold, not a direct comparison from a single study of a native peptide versus its piperidine-substituted analogue.

Table 2: Comparison of In Vitro Stability and Permeability

This table summarizes representative data on the stability and cell permeability of piperidine-containing compounds. The half-life (t1/2) in biological matrices and the apparent permeability coefficient (Papp) in Caco-2 cell monolayers are key indicators of drug-like properties.

| Compound Class | Assay | Key Parameter | Result | Interpretation | Reference |

| Opioid Peptidomimetics | Enzymatic Stability | High resistance to degradation | - | D-amino acid & piperidine substitution enhances stability | [8] |

| Piperidine Carboxamides | Human Liver Microsomes | t1/2 | 30-60 min | Moderate stability | [9] |

| Cyclic Peptides | Caco-2 Permeability | Papp | >1 x 10-6 cm/s | Moderate to high permeability achievable | [10] |

| Spiro-piperidine inverse agonist | Rat Pharmacokinetics | Oral Bioavailability (F) | 27% | Moderate oral bioavailability | [6] |

Note: Data is compiled from various studies on piperidine-containing molecules and peptidomimetics to illustrate general trends.

Experimental Protocols

Synthesis of Fmoc-4-amino(Boc)-piperidine-4-carboxylic acid (Fmoc-Api(Boc)-OH)

This protocol is adapted from the Organic Syntheses procedure for a protected Cα,Cα-disubstituted amino acid analogue of lysine.[11]

Step A: Piperidine-4-spiro-5'-hydantoin

-

In a 1000-mL round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in 250 mL of methanol and 150 mL of deionized water.

-

Stir the mixture at room temperature until all solids dissolve.

-

Slowly add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the resulting suspension by rotary evaporation and cool to 10°C to precipitate the product.

-

Collect the white solid by suction filtration and wash with deionized water.

Step B: Boc-protection of the Hydantoin

-

Suspend the dried hydantoin from Step A in acetonitrile.

-

Add triethylamine (1.1 eq) and stir for 30 minutes.

-

Add di-tert-butyl dicarbonate (Boc)2O (5.5 eq) and catalytic amounts of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction vigorously for 72 hours, adding additional portions of DMAP at 12-hour intervals.

-

Collect the resulting solid by suction filtration and dry under vacuum.

Step C: Hydantoin Ring Opening

-

Suspend the Boc-protected hydantoin from Step B in a mixture of THF and 2.0 M potassium hydroxide solution.

-

Stir the mixture for 4 hours at room temperature.

-

Perform an aqueous workup, acidifying with HCl to pH 4-5 to precipitate the amino acid.

-

Filter the white solid and dry under vacuum to yield 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.

Step D: Fmoc Protection of the α-Amino Group

-

In a flame-dried, three-necked flask under argon, dissolve the amino acid from Step C (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Perform an aqueous workup, acidifying with 1.0 M HCl to pH 2.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the final orthogonally protected building block, Fmoc-Api(Boc)-OH .

Solid-Phase Peptide Synthesis (SPPS) of a Piperidine-Containing Peptide

This is a general protocol for manual Fmoc-SPPS. Adjustments may be needed based on the specific sequence and scale.[6][12]

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids, including Fmoc-Api(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Procedure:

-

Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for 1 hour. Drain the DMF.

-

Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

First Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid (solution may change color).

-

Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Iterative Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate the piperidine moiety, use the synthesized Fmoc-Api(Boc)-OH building block in the coupling step.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H2O) to the resin.

-

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (including the Boc group on the piperidine nitrogen).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Serum Stability Assay

This protocol assesses the stability of the peptide in the presence of proteolytic enzymes found in serum.[3][13]

Procedure:

-

Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., PBS).

-

Add the peptide stock solution to fresh human or rat serum to a final concentration of ~50-100 µM.

-

Incubate the mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile with 1% TFA).

-

Vortex the quenched sample and incubate on ice for 10-15 minutes to precipitate serum proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant and analyze by RP-HPLC or LC-MS.

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) by fitting the data to a first-order decay model.

Visualization of Relevant Pathways and Concepts

Ghrelin Receptor Signaling Pathway

Piperidine-based peptidomimetics have been successfully developed as inverse agonists for the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) involved in appetite regulation. An inverse agonist not only blocks the endogenous ligand (ghrelin) but also reduces the constitutive (basal) activity of the receptor.

Figure 2: Modulation of Ghrelin Receptor signaling by a piperidine-based inverse agonist.

Conclusion

The incorporation of piperidine moieties into peptide structures is a validated and highly effective strategy for enhancing their therapeutic potential. Through the use of specialized, orthogonally protected amino acid building blocks, these conformationally constrained analogues can be readily synthesized using standard SPPS methodologies. The resulting peptides often exhibit superior binding affinity, significantly increased metabolic stability, and improved pharmacokinetic profiles compared to their linear counterparts. The detailed protocols and conceptual frameworks provided in this guide offer researchers a solid foundation for the design, synthesis, and evaluation of novel piperidine-containing peptides, paving the way for the next generation of peptide-based drugs.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. researchgate.net [researchgate.net]

Conceptualizing Peptide Design with 3-Aminomethyl-piperidine: A Technical Guide for Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, offering the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This technical guide provides an in-depth exploration of the conceptualization and practical application of designing peptides with the non-natural amino acid, 3-aminomethyl-piperidine. This cyclic amino acid analogue serves as a unique structural scaffold to impart conformational rigidity, enhance proteolytic resistance, and modulate receptor interactions. This document details the synthetic methodologies, conformational analysis, and biological evaluation of peptides incorporating this moiety. We present structured tables of quantitative data, detailed experimental protocols, and visual representations of key concepts to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this promising building block in their therapeutic peptide design endeavors.

Introduction: The Role of Non-Natural Amino Acids in Peptide Drug Discovery

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their development is often hampered by challenges such as rapid degradation by proteases and a high degree of conformational flexibility, which can lead to reduced binding affinity and receptor selectivity. The introduction of non-natural amino acids (UAAs) is a key strategy to address these limitations.[1] UAAs can introduce novel chemical functionalities, alter backbone stereochemistry, and, most importantly, impose conformational constraints.[2]

Cyclic UAAs, in particular, are effective in pre-organizing the peptide backbone into a specific secondary structure, such as a β-turn, which is often crucial for molecular recognition and biological activity.[3] This pre-organization reduces the entropic penalty upon binding to a target receptor, potentially leading to enhanced binding affinity.[4]

This guide focuses on the conceptual and practical aspects of utilizing 3-aminomethyl-piperidine, a cyclic UAA, in peptide design. The piperidine ring introduces a rigid scaffold that can significantly influence the peptide's structural and functional properties.[5]

The 3-Aminomethyl-piperidine Scaffold: A Tool for Conformational Control

The incorporation of a 3-aminomethyl-piperidine moiety into a peptide backbone introduces a six-membered ring that significantly restricts the available conformational space. This constrained scaffold is particularly adept at inducing and stabilizing β-turn structures, which are critical recognition motifs in many protein-protein interactions.[3]

Conformational Preferences

The piperidine ring in a peptide backbone typically adopts a stable chair conformation.[5] This rigid structure dictates the relative orientation of the flanking amino acid residues, thereby influencing the local and global conformation of the peptide. The precise dihedral angles (φ and ψ) around the 3-aminomethyl-piperidine unit are key determinants of the resulting secondary structure. While extensive quantitative data for peptides containing specifically 3-aminomethyl-piperidine is limited in publicly available literature, analysis of similar piperidine-containing structures and computational modeling can provide valuable predictive insights.

Table 1: Predicted Conformational Parameters of a Peptide with 3-Aminomethyl-piperidine

| Parameter | Predicted Value Range | Method of Determination |

| φ (phi) | -80° to -60° | Molecular Dynamics Simulation |

| ψ (psi) | +80° to +120° | Molecular Dynamics Simulation |

| Dominant Secondary Structure | Type II' β-turn | NMR Spectroscopy & CD Spectroscopy |

Note: The values presented are illustrative and based on computational models and data from analogous structures. Experimental verification for each specific peptide sequence is crucial.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating 3-Aminomethyl-piperidine

The following protocol outlines the manual solid-phase synthesis of a model peptide incorporating a Boc-protected 3-aminomethyl-piperidine derivative using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

(S)-N-Boc-3-(aminomethyl)piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Incorporation of (S)-N-Boc-3-(aminomethyl)piperidine:

-

Pre-activate (S)-N-Boc-3-(aminomethyl)piperidine (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

-

Add the activated solution to the deprotected peptide-resin and shake for 4 hours.

-

Monitor the coupling reaction.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Fmoc deprotection and amino acid coupling steps until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

dot

Caption: General workflow for the solid-phase synthesis of a peptide containing 3-aminomethyl-piperidine.

In Vitro Peptide Stability Assay

This protocol assesses the stability of the synthesized peptide in human plasma.

Materials:

-

Purified peptide stock solution (1 mg/mL)

-

Human plasma

-

Quenching solution (10% Trichloroacetic acid in acetonitrile)

-

HPLC or LC-MS system

Protocol:

-

Pre-warm an aliquot of human plasma to 37°C.

-

Spike the plasma with the peptide to a final concentration of 10 µM.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

-

Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½).

Impact on Biological Activity and Receptor Binding

The conformational constraints imposed by 3-aminomethyl-piperidine can significantly impact a peptide's biological activity by influencing its interaction with target receptors. By locking the peptide into a bioactive conformation, the binding affinity can be enhanced.

Quantitative Analysis of Receptor Binding

The binding affinity of peptides is typically quantified by determining the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate stronger binding.[6] The incorporation of 3-aminomethyl-piperidine is hypothesized to decrease the Kd value compared to a flexible, linear counterpart.

Table 2: Illustrative Comparison of Binding Affinities